Hibarimicin A

Src Kinase Tyrosine Kinase Inhibitor Oncology

Hibarimicin A is a highly complex aromatic polyketide glycoside produced by the rare actinomycete Microbispora rosea subsp. hibaria TP-A0121.

Molecular Formula C85H112O37
Molecular Weight 1725.8 g/mol
Cat. No. B15567185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHibarimicin A
Molecular FormulaC85H112O37
Molecular Weight1725.8 g/mol
Structural Identifiers
InChIInChI=1S/C85H112O37/c1-14-22-82(104)78(120-45-18-16-43(30(3)110-45)116-47-20-24-80(102,34(7)86)36(9)114-47)68(98)71(118-49-28-41(88)60(90)32(5)112-49)40-27-38-26-39-52(62(92)51(38)76(100)84(40,82)105)63(93)56(74(109-13)70(39)107-11)55-64(94)53-54(67(97)73(55)108-12)65(95)57-58(66(53)96)77(101)85(106)59-72(57)122-83(85,23-15-2)79(69(99)75(59)119-50-29-42(89)61(91)33(6)113-50)121-46-19-17-44(31(4)111-46)117-48-21-25-81(103,35(8)87)37(10)115-48/h26,30-33,36-37,40-50,59-61,68-69,71-72,75,78-79,88-93,95-96,98-99,102-106H,14-25,27-29H2,1-13H3/t30-,31-,32+,33+,36-,37-,40?,41-,42-,43+,44+,45+,46+,47-,48+,49+,50?,59?,60+,61+,68?,69?,71?,72?,75?,78?,79?,80+,81?,82?,83?,84?,85?/m1/s1
InChIKeyXGHSXRXEPCUHTN-HTMXLIDQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Hibarimicin A from Microbispora rosea: A Polyketide-Derived Tyrosine Kinase Inhibitor for Src-Focused Oncology and Antibacterial Research


Hibarimicin A is a highly complex aromatic polyketide glycoside produced by the rare actinomycete Microbispora rosea subsp. hibaria TP-A0121 [1]. It belongs to the hibarimicin family, a class of pseudo-dimeric Type II polyketides characterized by a common aglycon core (hibarimicinone) bearing six deoxyhexose sugars and a highly oxidized naphtylnaphthoquinone chromophore [2]. Hibarimicin A exhibits selective inhibition of the Src family tyrosine kinase [3] and moderate activity against Gram-positive bacteria [4].

Why Hibarimicin A Cannot Be Substituted by Other Src Inhibitors or Polyketide Antibiotics


Substituting Hibarimicin A with a structurally simpler Src inhibitor (e.g., PP2, dasatinib) or another polyketide antibiotic (e.g., tetracycline) will alter both the biochemical outcome and the interpretation of experimental results. Hibarimicin A's large pseudo-dimeric scaffold (C85H112O37, MW ~1726) enforces a unique binding mode that is not recapitulated by ATP-competitive small molecules [1]. Additionally, while Hibarimicin A shares its aglycon with Hibarimicin B, differences in glycosylation can significantly modulate selectivity for Src versus off-target kinases and alter cellular differentiation activity [2]. Using a generic substitute would thus confound studies of Src kinase biology, differentiation pathways, or the structure-activity relationship (SAR) of glycosylated polyketides.

Quantitative Comparator Data for Hibarimicin A: Src Kinase Selectivity and Antibacterial Potency


Src Tyrosine Kinase Inhibition: Hibarimicin A vs. Hibarimicin B and Other Analogs

The hibarimicin family exhibits varying potencies and mechanisms of Src kinase inhibition. Hibarimicin A and its analogs inhibit v-Src with IC50 values ranging from 580 nM to 2.32 µM, while Hibarimicin B is a more selective ATP-competitive inhibitor [1]. In contrast, the aglycon hibarimicinone shows noncompetitive inhibition, indicating that glycosylation patterns dictate the binding mode and selectivity profile [2].

Src Kinase Tyrosine Kinase Inhibitor Oncology

Selectivity Against Serine/Threonine Kinases: Hibarimicin A vs. Staurosporine and Other Broad-Spectrum Inhibitors

Hibarimicin A and its co-metabolites (B, C, D) exhibit a remarkable selectivity profile, inhibiting Src tyrosine kinase without affecting the activity of protein kinase A (PKA) or protein kinase C (PKC) [1]. This contrasts with many commonly used kinase inhibitors, such as staurosporine, which inhibit both serine/threonine and tyrosine kinases with nanomolar potency (e.g., staurosporine inhibits PKC with an IC50 of ~2.7 nM).

Kinase Selectivity Signal Transduction Off-Target Effects

Antibacterial Activity: Hibarimicin A vs. Vancomycin and Other Glycopeptide Antibiotics

Hibarimicin A exhibits moderate in vitro activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) range of 0.8–12.56 µg/mL [1]. For comparison, the clinically used glycopeptide antibiotic vancomycin typically exhibits an MIC of 0.5–2 µg/mL against methicillin-sensitive S. aureus, while the related polyketide antibiotic tetracycline has an MIC of 0.5–4 µg/mL against susceptible strains.

Antibacterial Gram-positive MIC

Cellular Differentiation Induction: Hibarimicin A vs. Hibarimicin B and Hibarimicinone

Hibarimicins A–D have been evaluated for their ability to inhibit proliferation and induce differentiation of HL-60 human myeloid leukemia cells. Hibarimicin B is a strong and selective inducer of differentiation (IC50 for growth inhibition = 58 nM) [1], whereas Hibarimicinone is a potent but non-selective Src inhibitor that fails to induce differentiation [2]. Hibarimicin A falls between these extremes in terms of potency and differentiation-inducing capacity.

Differentiation Therapy Leukemia HL-60

Structural Complexity and Synthetic Tractability: Hibarimicin A vs. Hibarimicin B

Hibarimicin A and B share the same molecular formula (C85H112O37) and aglycon core, differing only in the pattern of glycosylation at the C10/C12 and C10'/C12' positions [1]. This subtle difference, however, significantly impacts biological activity and synthetic complexity. Hibarimicin B has been a primary target for total synthesis due to its potent differentiation-inducing activity, while Hibarimicin A's glycosylation pattern makes it a distinct but synthetically related target.

Total Synthesis Polyketide SAR

Recommended Procurement Scenarios for Hibarimicin A: When to Select Over Other Src Inhibitors and Polyketide Antibiotics


Kinase Selectivity Profiling: Use Hibarimicin A as a Highly Selective Src Inhibitor to Avoid PKA/PKC Off-Target Effects

When designing experiments to isolate Src-specific signaling events in cells, Hibarimicin A is the preferred tool over broad-spectrum inhibitors like staurosporine or PP2, which potently inhibit PKA and PKC. Hibarimicin A's lack of activity against PKA and PKC ensures that observed phenotypes are not confounded by off-target serine/threonine kinase inhibition [1].

Structure-Activity Relationship (SAR) Studies of Polyketide Glycosides: Use Hibarimicin A as a Regioisomeric Comparator to Hibarimicin B

Researchers investigating how glycosylation patterns modulate Src inhibition and cellular differentiation should procure both Hibarimicin A and Hibarimicin B. These two compounds are regioisomers with distinct biological profiles, allowing direct interrogation of the role of sugar placement on target engagement and functional outcome [2].

Exploratory Anti-Infective Research: Leverage Hibarimicin A's Dual Src Inhibitory and Antibacterial Activity for Host-Pathogen Interaction Studies

For projects exploring the intersection of host kinase signaling and bacterial pathogenesis, Hibarimicin A offers a unique dual activity profile. Its moderate antibacterial activity against Gram-positive organisms (MIC 0.8–12.56 µg/mL) combined with Src kinase inhibition makes it a valuable probe for studying how host kinases influence infection outcomes [3].

Biosynthetic Pathway Engineering and Heterologous Expression: Use Hibarimicin A as a Reference Standard for New Derivative Characterization

In metabolic engineering efforts aimed at producing novel hibarimicin analogs, Hibarimicin A serves as a critical analytical reference standard. Its well-defined structure and bioactivity provide a benchmark for assessing the yield and purity of heterologously produced compounds and for validating the activity of new glycosyltransferase enzymes [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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